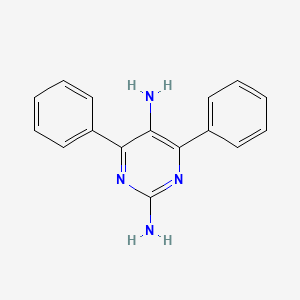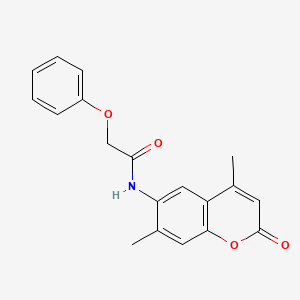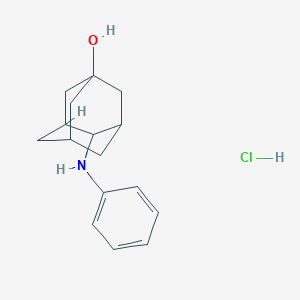
N-allylhexopyranosylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allylhexopyranosylamine, commonly known as AHPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHPA is a hexose amine derivative that has been found to exhibit diverse biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of AHPA is not fully understood, but research has suggested that it may act through multiple pathways. AHPA has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. AHPA has also been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes. Furthermore, AHPA has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
AHPA has been found to exhibit diverse biochemical and physiological effects. In addition to its anti-inflammatory, anti-oxidant, and anti-tumor properties, AHPA has been shown to have neuroprotective effects by reducing oxidative stress in the brain. AHPA has also been found to have anti-diabetic effects by improving glucose metabolism and insulin sensitivity. Additionally, AHPA has been shown to have anti-aging effects by reducing the accumulation of advanced glycation end products (AGEs).
Vorteile Und Einschränkungen Für Laborexperimente
AHPA has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be determined using HPLC. AHPA is also stable under physiological conditions, making it suitable for in vitro and in vivo studies. However, AHPA has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
AHPA has shown great potential for therapeutic applications, and future research is needed to fully understand its mechanism of action and optimize its efficacy. Some future directions for AHPA research include:
1. Studying the effects of AHPA on different cell types and in different disease models.
2. Investigating the pharmacokinetics and pharmacodynamics of AHPA in vivo.
3. Developing AHPA derivatives with improved efficacy and specificity.
4. Studying the effects of AHPA on aging-related diseases.
5. Investigating the potential of AHPA as a drug candidate for various diseases.
Conclusion
In conclusion, N-allylhexopyranosylamine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AHPA exhibits diverse biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties. Its mechanism of action is not fully understood, but research has suggested that it may act through multiple pathways. AHPA has several advantages for lab experiments, including its ease of synthesis and stability under physiological conditions. Future research is needed to fully understand the potential of AHPA for therapeutic applications.
Synthesemethoden
AHPA can be synthesized through a straightforward method involving the reaction of hexose with allylamine in the presence of a catalyst. The reaction yields AHPA as a white crystalline solid with a melting point of 145-147°C. The purity of the synthesized AHPA can be determined using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
AHPA has been studied extensively for its potential therapeutic applications. Research has shown that AHPA exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. AHPA has also been found to exhibit anti-oxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, AHPA has been shown to have anti-tumor effects by inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-2-3-10-9-8(14)7(13)6(12)5(4-11)15-9/h2,5-14H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHFUUJWYZCDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-6-(prop-2-enylamino)oxane-3,4,5-triol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B4893971.png)
![5-methyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4893985.png)

![1-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4894010.png)
![3-bromo-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4894017.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)
![methyl 4-[2-(3-methoxyphenoxy)ethoxy]benzoate](/img/structure/B4894026.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![4-({5-[4-(allyloxy)phenyl]-2H-tetrazol-2-yl}acetyl)-1,4-diazepan-2-one](/img/structure/B4894069.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)

